molecular formula C9H11F3N2O5 B12870374 Ethyl 5-(aminomethyl)isoxazole-3-carboxylate 2,2,2-trifluoroacetate

Ethyl 5-(aminomethyl)isoxazole-3-carboxylate 2,2,2-trifluoroacetate

Cat. No.: B12870374
M. Wt: 284.19 g/mol
InChI Key: UYEJALUZYCJEKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(aminomethyl)isoxazole-3-carboxylate 2,2,2-trifluoroacetate is a compound that belongs to the isoxazole family, which is known for its significant role in medicinal chemistry. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate 2,2,2-trifluoroacetate typically involves the cyclization of appropriate precursors. One common method includes the reaction of α,β-acetylenic oximes with AuCl3 as a catalyst under moderate conditions . Another method involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .

Industrial Production Methods: Industrial production of this compound may employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods often use eco-friendly catalysts and reagents to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(aminomethyl)isoxazole-3-carboxylate 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 5-(aminomethyl)isoxazole-3-carboxylate 2,2,2-trifluoroacetate stands out due to its trifluoroacetate group, which can enhance its stability and bioavailability. This unique feature makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C9H11F3N2O5

Molecular Weight

284.19 g/mol

IUPAC Name

ethyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H10N2O3.C2HF3O2/c1-2-11-7(10)6-3-5(4-8)12-9-6;3-2(4,5)1(6)7/h3H,2,4,8H2,1H3;(H,6,7)

InChI Key

UYEJALUZYCJEKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)CN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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